molecular formula C20H29N3O4S B2853000 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide CAS No. 878057-44-4

2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide

Cat. No.: B2853000
CAS No.: 878057-44-4
M. Wt: 407.53
InChI Key: GDLPBCZIQVJGGD-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a sulfonyl group (-SO2-), which is a common functional group in organic chemistry. The molecule also contains a diethylamino group (-N(C2H5)2), which is a type of amine, and an acetamide group (-CH3C(=O)NH2), which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The sulfonyl, diethylamino, and acetamide groups could also influence the compound’s properties, such as its polarity and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity could affect properties like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Research on similar compounds emphasizes the significance of synthesis methodologies for creating compounds with potential biological activities. For instance, the synthesis of heterocyclic compounds incorporating the sulfamoyl moiety demonstrates the reactivity and versatility of cyanoacetamides in forming various heterocycles. These methodologies are pivotal for developing compounds with potential antimicrobial properties (Darwish et al., 2014).

Antimicrobial Activities

  • The antimicrobial evaluation of novel compounds indicates promising results against bacterial and fungal strains, underscoring the potential of synthesized compounds in addressing microbial resistance. The study showcases the importance of structural diversity in enhancing antimicrobial efficacy (Darwish et al., 2014).

Drug Development Implications

  • The exploration of indole derivatives and their significant biological activities highlights the role of structural modifications in developing new therapeutic agents. These compounds, through their varied biological activities, provide a foundation for further investigation in drug development, particularly in targeting specific receptors or enzymes involved in disease processes (Avdeenko et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s designed to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it’s a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

Properties

IUPAC Name

2-[3-[2-(diethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-5-21(6-2)19(24)14-23-13-18(16-11-9-10-12-17(16)23)28(26,27)15-20(25)22(7-3)8-4/h9-13H,5-8,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPBCZIQVJGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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